WAY-169916

概述

描述

WAY-169916 是一种选择性雌激素受体通路配体,通过抑制核因子-κB (NF-κB) 的转录活性发挥作用。 它是一种非甾体化合物,已被证明具有有效的抗炎作用,且不表现出传统的雌激素活性 .

作用机制

WAY-169916 通过选择性抑制 NF-κB 转录活性发挥作用。它与雌激素受体结合并调节其构象,从而阻止 NF-κB 的激活以及随后的炎症基因表达。 这种选择性抑制允许有效地发挥抗炎作用,而不会产生典型的雌激素副作用 .

生化分析

Biochemical Properties

WAY-169916 acts by inhibiting NF-κB transcriptional activity . NF-κB is a redox-sensitive transcription factor that regulates a multitude of inflammatory genes, including cytokines, chemokines, adhesion molecules, and acute phase proteins . This compound binds to human ERα and ERβ . It has been found to inhibit IL-1β-induced NF-κB reporter activity in HAECT-1 cells expressing human ERα .

Cellular Effects

In cellular models, this compound has shown to reduce increases in creatine kinase (CK) activity induced by the ER agonist 17β-estradiol . In vivo, it has been observed to reduce high-fat diet-induced hepatic NF-κB activity and inflammatory gene expression . It does not stimulate uterine wet weight or hepatic ER-mediated gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the estrogen receptor (ER) and subsequent inhibition of NF-κB transcriptional activity . It has been suggested that different protein conformers select different binding orientations of the ligand . The intermediate transcriptional activity induced by this compound is associated with the ligand binding differently to the active and inactive conformations of the receptor .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment resulted in a slight elevation of CK activity (20%) at 1 µM .

Dosage Effects in Animal Models

In animal models, the activity of this compound was monitored in two models of arthritis, the HLA-B27 transgenic rat and the Lewis rat adjuvant-induced model . In both models, a near complete reversal in hindpaw scores was observed as well as marked improvements in the histological scores .

Metabolic Pathways

It is known that it acts by inhibiting NF-κB transcriptional activity, a key component in the inflammatory response .

Transport and Distribution

It is known that it binds to human ERα and ERβ , suggesting that it may be transported and distributed via mechanisms associated with these receptors.

Subcellular Localization

Given its binding to ERα and ERβ , it is likely that it localizes to areas of the cell where these receptors are present.

化学反应分析

WAY-169916 经历多种化学反应,包括:

氧化和还原: 这些反应通常用于修饰化合物上的官能团。

取代: 常用的试剂和条件包括使用卤化剂和亲核试剂来引入或取代官能团。

主要产物: 这些反应形成的主要产物是具有修饰官能团的 this compound 衍生物,这些衍生物可以增强或改变其生物活性.

科学研究应用

WAY-169916 已被广泛研究,用于其在各个领域的应用:

化学: 用作研究抑制 NF-κB 转录活性的工具化合物。

生物学: 研究其在调节炎症通路和基因表达中的作用。

医学: 探索作为治疗慢性炎症性疾病(如类风湿性关节炎和炎症性肠病)的潜在治疗剂。

工业: 用于研发新的抗炎药物

相似化合物的比较

WAY-169916 在其选择性抑制 NF-κB 转录活性而不产生传统雌激素效应方面是独一无二的。类似的化合物包括:

17β-雌二醇: 具有更广泛生物效应的天然雌激素。

己烯雌酚: 具有强大激动活性的合成雌激素。

染料木素: 一种具有部分激动活性的植物雌激素。this compound 与这些化合物在通路选择性抑制方面不同,使其成为研究特定炎症通路的宝贵工具

准备方法

WAY-169916 的合成路线和反应条件涉及特定试剂和催化剂的使用。 详细的工业生产方法在公共领域尚不可获得。 通常,合成涉及形成核心结构,然后进行官能团修饰以获得所需的活性 .

属性

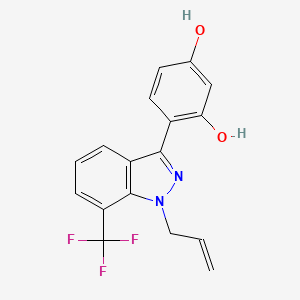

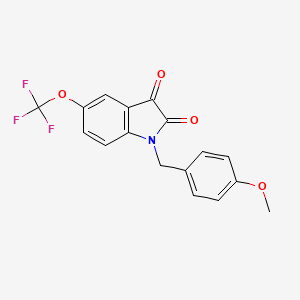

IUPAC Name |

4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDMCQPFKPISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695727 | |

| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669764-18-5 | |

| Record name | WAY-169916 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B611715.png)

![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)

![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B611721.png)

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)